BenchChemオンラインストアへようこそ!

2H-[1,2,3]Triazolo[4,5-b]pyrazine

Medicinal chemistry Kinase hinge-binding Scaffold selection

2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 273-95-0) is the parent heterocycle of a bicyclic scaffold comprising a 1,2,3-triazole ring ortho-fused to a pyrazine ring at positions 4 and 5. With molecular formula C₄H₃N₅, a molecular weight of 121.10 g/mol, five nitrogen atoms conferring four hydrogen-bond acceptor sites and one donor, a computed XLogP3-AA of −0.5, a topological polar surface area of 67.4 Ų, and zero rotatable bonds, the scaffold presents a compact, planar, electron-deficient core that has served as the structural foundation for at least two clinically advanced c-Met kinase inhibitors (savolitinib and PF-04217903) and an antimalarial lead series (OSM Series.

Molecular Formula C4H3N5
Molecular Weight 121.10 g/mol
CAS No. 273-95-0
Cat. No. B12911760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-[1,2,3]Triazolo[4,5-b]pyrazine
CAS273-95-0
Molecular FormulaC4H3N5
Molecular Weight121.10 g/mol
Structural Identifiers
SMILESC1=NC2=NNN=C2N=C1
InChIInChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9)
InChIKeyCJGGKSPGRJHZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 273-95-0): Core Scaffold Identification and Physicochemical Baseline for Procurement Screening


2H-[1,2,3]Triazolo[4,5-b]pyrazine (CAS 273-95-0) is the parent heterocycle of a bicyclic scaffold comprising a 1,2,3-triazole ring ortho-fused to a pyrazine ring at positions 4 and 5 [1]. With molecular formula C₄H₃N₅, a molecular weight of 121.10 g/mol, five nitrogen atoms conferring four hydrogen-bond acceptor sites and one donor, a computed XLogP3-AA of −0.5, a topological polar surface area of 67.4 Ų, and zero rotatable bonds, the scaffold presents a compact, planar, electron-deficient core that has served as the structural foundation for at least two clinically advanced c-Met kinase inhibitors (savolitinib and PF-04217903) and an antimalarial lead series (OSM Series 4) [1][2][3]. Its procurement as a high-purity reference standard (≥95%, storage at 2–8 °C) enables unambiguous analytical qualification of downstream derivatives and impurity profiling in both medicinal chemistry and process development workflows .

Why In-Class Heterocyclic Scaffolds Cannot Substitute for 2H-[1,2,3]Triazolo[4,5-b]pyrazine in Target-Oriented Procurement


Compounds within the broader 5,6-fused nitrogenous heterocycle family differ fundamentally in hydrogen-bonding architecture, tautomeric equilibrium, metabolic handling, and kinase-selectivity profiles. For example, the imidazo[4,5-b]pyrazine core (CAS 273-94-9) offers only three hydrogen-bond acceptor sites versus four in the triazolo analog, altering hinge-binding geometry at kinase active sites [1]. The regioisomeric [1,2,4]triazolo[4,3-a]pyrazine scaffold (CAS 274-82-8) presents a distinct nitrogen arrangement that supports antimalarial activity but belongs to a different patent space and synthetic accessibility regime . Even within the same 1,2,3-triazolo[4,5-b]pyrazine family, the tautomeric form (1H vs. 2H) affects solution-phase speciation, N-alkylation regioselectivity, and biological recognition, making the specific 2H-isomer the preferred starting material for defined derivatization [2]. The documented divergence in metabolic stability across core structures—with [1,2,4]triazolo[4,3-b][1,2,4]triazine (core P) conferring high potency but poor metabolic stability, while [1,2,3]triazolo[4,5-b]pyrazine (core K) provides the opposite trade-off profile—further demonstrates that scaffold interchange cannot be assumed without risking project attrition [3].

Quantitative Comparative Evidence for 2H-[1,2,3]Triazolo[4,5-b]pyrazine: Head-to-Head and Cross-Study Differentiation from Closest Analogs


Hydrogen-Bond Acceptor Capacity: Triazolo[4,5-b]pyrazine vs. Imidazo[4,5-b]pyrazine Core

The 2H-[1,2,3]triazolo[4,5-b]pyrazine scaffold provides four hydrogen-bond acceptor (HBA) sites owing to five nitrogen atoms, compared to only three HBA sites in the direct structural analog 1H-imidazo[4,5-b]pyrazine, in which the triazole N3 is replaced by a CH group [1]. This additional acceptor site occupies a distinct spatial position that alters the geometric complementarity with kinase hinge residues, a feature exploited in the design of c-Met inhibitors that derive selectivity from specific bidentate or tridentate H-bond networks with Met1160 and Asp1222 [2].

Medicinal chemistry Kinase hinge-binding Scaffold selection

Metabolic Stability Trade-off: [1,2,3]Triazolo[4,5-b]pyrazine (Core K) vs. [1,2,4]Triazolo[4,3-b][1,2,4]triazine (Core P) in c-Met Inhibitor Programs

A 2025 comprehensive review of sixteen [5,6]-bicyclic nitrogen-containing cores for c-Met inhibitor design explicitly contrasts core P ([1,2,4]triazolo[4,3-b][1,2,4]triazine) with core K ([1,2,3]triazolo[4,5-b]pyrazine). Core P generates the highest c-Met inhibitory potency but suffers from metabolic stability defects that impede development, whereas core K provides lower potency but improved metabolic stability—a trade-off that has enabled clinical progression and regulatory approval of savolitinib [1]. In a direct comparative study by Zhao et al. (2017), switching the core from imidazo[4,5-b]pyrazine to 1H-[1,2,3]triazolo[4,5-b]pyrazine yielded compounds with potent enzymatic and cellular activity plus stability in liver microsomes across human, rat, and monkey species, with racemate 14 demonstrating no significant aldehyde oxidase (AO) metabolism in rats—a key liability observed in earlier imidazo[4,5-b]pyrazine leads [2].

Drug metabolism Pharmacokinetics Core scaffold selection

Kinase Selectivity Window: Triazolopyrazine-Derived c-Met Inhibitors vs. Multi-Kinase Agents

Two clinical-stage c-Met inhibitors built on the 1H-[1,2,3]triazolo[4,5-b]pyrazine core demonstrate extreme kinase selectivity: savolitinib (volitinib, AZD6094) inhibits c-Met with IC₅₀ = 5 nM and is selective over a panel of 274 other kinases at 1 µM ; PF-04217903 inhibits c-Met with Ki/IC₅₀ = 4.8 nM and displays >1,000-fold selectivity over 208 kinases screened . By contrast, the multi-kinase agent crizotinib (PF-02341066), which targets both c-Met and ALK, shows substantially broader kinome reactivity and lacks the >1,000-fold selectivity window characteristic of triazolopyrazine-derived inhibitors .

Kinase selectivity c-Met inhibition Therapeutic window

Structural Planarity and Crystal Packing: Impact on Kinase π-Stacking Interactions

Single-crystal X-ray diffraction analysis of 2-phenyl-1,2,3-triazolo[4,5-b]pyrazine (C₁₀H₇N₅) reveals the triazolopyrazine ring system to be essentially planar, with a dihedral angle between the triazolopyrazine core and the pendant phenyl ring of only 2.3(4)° [1]. This near-coplanarity is critical for the face-to-face π-stacking interaction with Tyr1230 in the c-Met kinase active site, a key binding determinant identified across multiple triazolopyrazine-based inhibitor co-crystal structures [2]. Bond-length measurements from X-ray analyses of analogous triazolopyrazines show N–N bonds in the triazole ring ranging from 1.31 to 1.38 Å and C–N bridging bonds of approximately 1.33 Å, confirming the conjugated, electron-deficient nature of the scaffold [2].

X-ray crystallography Structure-based drug design π-π stacking

Antimalarial Potency and Selectivity: Triazolopyrazine Scaffold vs. Historical Antimalarial Chemotypes

The 1,2,4-triazolo[4,3-a]pyrazine scaffold of the Open Source Malaria (OSM) Series 4 has demonstrated antiparasitic potency as low as 0.016 µM (16 nM) against Plasmodium falciparum, with hepatic intrinsic clearance below 8.1 µL/min/mg in human liver microsomes and no detectable cytotoxicity against HEK293 cells at concentrations up to 80 µM [1][2]. A 2023 study of fluorinated triazolopyrazine analogs confirmed IC₅₀ values ranging from 0.2 to >80 µM against the 3D7 and Dd2 strains, with a complete loss of activity upon C-8 CF₂Me substitution, unequivocally establishing the scaffold-specific nature of the antiparasitic pharmacophore [2]. While this evidence derives primarily from the [4,3-a] regioisomer, it demonstrates that the triazolopyrazine ring topology provides a validated entry point for antimalarial lead generation distinct from peroxide, aminoquinoline, or antifolate chemotypes.

Antimalarial drug discovery Plasmodium falciparum Scaffold selectivity

High-Impact Procurement Scenarios for 2H-[1,2,3]Triazolo[4,5-b]pyrazine Based on Verified Differentiation Evidence


c-Met Kinase Inhibitor Lead Generation: Scaffold Selection for Hinge-Binding Optimization

Procure 2H-[1,2,3]triazolo[4,5-b]pyrazine as the starting core for structure-based design of ATP-competitive c-Met inhibitors. The scaffold's four H-bond acceptor sites (vs. three in imidazo[4,5-b]pyrazine [1]) and near-coplanar geometry (dihedral angle ~2.3° [2]) provide a defined pharmacophore for Met1160 and Asp1222 hinge interactions. The established clinical precedent of savolitinib (IC₅₀ = 5 nM, >274-kinase selectivity ) and PF-04217903 (>1,000-fold selectivity ) validates the core for programs targeting oncogenic c-Met dependencies.

Metabolic Stability-Driven Scaffold Replacement in Kinase Programs

Use 2H-[1,2,3]triazolo[4,5-b]pyrazine as a replacement core when lead series built on imidazo[4,5-b]pyrazine or [1,2,4]triazolo[4,3-b][1,2,4]triazine exhibit aldehyde oxidase (AO)-mediated clearance or poor liver microsome stability. The review by Valipour et al. (2025) confirms that core K provides improved metabolic stability relative to core P, and Zhao et al. (2017) demonstrated that the triazolo[4,5-b]pyrazine core eliminates AO metabolism observed in the imidazo[4,5-b]pyrazine progenitor series [3][4].

Antimalarial Medicinal Chemistry: OSM Series 4 Scaffold Expansion

Employ 2H-[1,2,3]triazolo[4,5-b]pyrazine as a diversification starting point for antimalarial lead optimization. The closely related [4,3-a] regioisomer has produced compounds with IC₅₀ values as low as 16 nM against P. falciparum and selectivity indices exceeding 5,000× versus HEK293 cells [5]. The distinct [4,5-b] ring fusion offers unexplored chemical space for overcoming resistance to existing aminoquinoline and artemisinin-based therapies, with SAR hotspots at C-8 guiding rational substitution [6].

Analytical Reference Standard for Derivative Purity and Impurity Profiling

Procure high-purity 2H-[1,2,3]triazolo[4,5-b]pyrazine (≥95%, storage 2–8 °C ) as a chromatographic reference standard for HPLC/UHPLC-MS quantification of triazolopyrazine-based drug substances and their synthetic intermediates. The zero-rotatable-bond, low-molecular-weight core (121.10 g/mol) provides a well-defined retention-time marker suitable for method development and forced-degradation studies, while its distinct UV chromophore and MS fragmentation pattern enable unambiguous identification in complex reaction mixtures.

Quote Request

Request a Quote for 2H-[1,2,3]Triazolo[4,5-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.